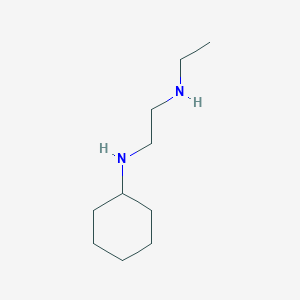

N-Cyclohexyl-N'-ethyl-1,2-ethanediamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Cyclohexyl-N'-ethyl-1,2-ethanediamine is a derivative of ethylenediamine where one of the amine groups is modified with a cyclohexyl group and the other with an ethyl group. This modification can potentially alter the chemical and physical properties of the molecule, as well as its reactivity and biological activity. Although the provided papers do not directly discuss N-Cyclohexyl-N'-ethyl-1,2-ethanediamine, they do provide insights into the behavior of similar compounds, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-component cyclization reactions, as seen in the study of the cyclization of ethyl 4,4,4-trifluoroacetoacetate and 1,2-ethanediamines with 3-methylbutan-2-one . This process, which proceeds under mild conditions, could potentially be adapted for the synthesis of N-Cyclohexyl-N'-ethyl-1,2-ethanediamine by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to N-Cyclohexyl-N'-ethyl-1,2-ethanediamine can be complex, with potential for various tautomeric forms. For instance, a chiral Schiff base dye derived from 1,2-ethanediamine was found to exist in the enol-imine tautomer, stabilized by intramolecular hydrogen bonds . This suggests that N-Cyclohexyl-N'-ethyl-1,2-ethanediamine could also exhibit tautomerism, which would be an important consideration in its molecular structure analysis.

Chemical Reactions Analysis

The reactivity of ethylenediamine derivatives can be influenced by the substituents attached to the nitrogen atoms. The Schiff base dye mentioned earlier exhibits specific photophysical properties and has been studied for its antifungal activity through molecular docking . Similarly, the reactivity of N-Cyclohexyl-N'-ethyl-1,2-ethanediamine would be expected to be influenced by its cyclohexyl and ethyl substituents, which could affect its chemical reactions and potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethylenediamine derivatives are closely related to their molecular structure. For example, the Schiff base dye's crystal packing is influenced by various intermolecular interactions, which also affect its photophysical properties . The novel methylene modified cyclohexyl ethylenediamine-N,N'-diacetate ligands and their platinum(IV) complexes show strong antitumor potential and a mechanism of action involving apoptosis induction . These findings suggest that the physical and chemical properties of N-Cyclohexyl-N'-ethyl-1,2-ethanediamine would need to be studied in detail to understand its solubility, stability, and potential biological activities.

Applications De Recherche Scientifique

Lipophilicity in Antiproliferative Compounds

Tubić et al. (2017) examined ester derivatives of 1,2-ethanediamine compounds with antiproliferative activity. They determined their lipophilicity data, crucial for predicting the lipophilicity of potential in vivo metabolites of such compounds, which is vital in drug development. The study's model showed a strong correlation between lipophilicity parameters and antiproliferative activity observed in previous studies (Tubić et al., 2017).

Radiopharmaceutical Applications

Ramogida et al. (2015) synthesized and evaluated chiral acyclic ligands derived from 1,2-ethylenediamine for their potential as chelating agents in radiopharmaceutical applications. These ligands, including N,N'-bis(2-hydroxycyclohexyl)ethane-1,2-diamine, showed high thermodynamic stability and effectiveness in radiolabeling, indicating their potential in radiopharmaceutical development (Ramogida et al., 2015).

Antimicrobial Activity

Musa et al. (2010) studied the antimicrobial activity of N,N'-Bis(2-hydroxylbenzyl)-1,2-ethanediamine derivatives. They found significant antimicrobial activity against various bacteria, indicating the potential of these compounds in developing new antimicrobial agents (Musa et al., 2010).

Catalysis in Alkene Epoxidation

Jiang et al. (2013) explored the use of gallium(III) complexes with N-donor ligands, including 1,2-ethanediamine, in catalyzing olefin epoxidation. This study highlighted the potential of these complexes in industrial applications for the synthesis of epoxides, a valuable chemical intermediate (Jiang et al., 2013).

Fluorescence Sensors

Hazneci et al. (2004) developed optical pH sensors using newly synthesized Schiff bases derived from 1,2-ethanediamine. These sensors showed a significant optical response to pH changes, making them useful in various analytical applications (Hazneci et al., 2004).

MRI Contrast Agents

Zhang et al. (2011) investigated the potential of the ligand N,N'-bis(2-pyridylmethyl)-bis(ethylacetate)-1,2-ethanediamine in developing MRI contrast agents. This research contributes to the ongoing efforts to create more effective and safer contrast agents for medical imaging (Zhang et al., 2011).

Safety And Hazards

Propriétés

IUPAC Name |

N'-cyclohexyl-N-ethylethane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-2-11-8-9-12-10-6-4-3-5-7-10/h10-12H,2-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVWCJMITLSXEQB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCNC1CCCCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70428257 |

Source

|

| Record name | N-Ethyl-N'-cyclohexyl ethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Cyclohexyl-N'-ethyl-1,2-ethanediamine | |

CAS RN |

41239-36-5 |

Source

|

| Record name | N-Ethyl-N'-cyclohexyl ethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-allyl-5-[1-(3-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276944.png)

![N-[3-(trifluoromethyl)phenyl]guanidine](/img/structure/B1276946.png)

![3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine](/img/structure/B1276962.png)

![5-Amino-2-[(tetrahydro-2-furanylmethyl)amino]benzoic acid](/img/structure/B1276969.png)

![6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1276979.png)